molecular formula C23H31ClN4O2 B13791823 N-(2-Chloroethyl)-N'-(5-(dimethylamino)-4-methyl-2,2-diphenylpentyl)-N-nitrosourea CAS No. 78850-57-4

N-(2-Chloroethyl)-N'-(5-(dimethylamino)-4-methyl-2,2-diphenylpentyl)-N-nitrosourea

Cat. No.: B13791823
CAS No.: 78850-57-4
M. Wt: 431.0 g/mol
InChI Key: HVRKBMKIFXIHBP-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N'-(5-(dimethylamino)-4-methyl-2,2-diphenylpentyl)-N-nitrosourea is a synthetic nitrosourea compound, a class of alkylating agents known for their antitumor activity. Nitrosoureas function by transferring alkyl groups to DNA, leading to interstrand cross-links and subsequent apoptosis . This compound is distinguished by its unique substituents: a 2-chloroethyl group and a bulky 5-(dimethylamino)-4-methyl-2,2-diphenylpentyl moiety. The dimethylamino group enhances solubility, while the diphenylpentyl chain may influence lipid solubility and tissue distribution .

Properties

CAS No.

78850-57-4

Molecular Formula

C23H31ClN4O2

Molecular Weight

431.0 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[5-(dimethylamino)-4-methyl-2,2-diphenylpentyl]-1-nitrosourea

InChI

InChI=1S/C23H31ClN4O2/c1-19(17-27(2)3)16-23(20-10-6-4-7-11-20,21-12-8-5-9-13-21)18-25-22(29)28(26-30)15-14-24/h4-13,19H,14-18H2,1-3H3,(H,25,29)

InChI Key

HVRKBMKIFXIHBP-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CNC(=O)N(CCCl)N=O)(C1=CC=CC=C1)C2=CC=CC=C2)CN(C)C

Origin of Product

United States

Biological Activity

N-(2-Chloroethyl)-N'-(5-(dimethylamino)-4-methyl-2,2-diphenylpentyl)-N-nitrosourea is a synthetic nitrosourea compound known for its potent antitumor activity. This compound, often referred to as a derivative of the well-known anticancer agent CCNU (Lomustine), has garnered attention for its unique biological properties and mechanisms of action in cancer treatment.

Chemical Structure and Properties

The chemical structure of this compound includes key functional groups that contribute to its biological activity:

  • Chloroethyl group : This moiety is known for its alkylating properties, which are critical in disrupting DNA synthesis.
  • Dimethylamino and diphenyl groups : These enhance the lipophilicity and potentially the selectivity of the compound towards tumor cells.

The primary mechanism by which this compound exerts its biological effects is through alkylation of DNA , leading to cross-linking and ultimately cell death. The nitrosourea moiety is particularly effective in targeting rapidly dividing cells, which is characteristic of many tumors.

Antitumor Efficacy

Research has demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. In vitro studies have shown that it can effectively inhibit the growth of human glioma cells and other malignancies.

Case Studies

  • Murine Leukemia Model : In a study involving murine leukemia L1210, it was found that the compound exhibited potent cytotoxic effects, comparable to or exceeding those of CCNU at similar doses .
  • Human Tumor Xenografts : In xenograft models using human tumors, this nitrosourea demonstrated considerable tumor regression, particularly in models resistant to conventional therapies .

Toxicity Profile

While effective as an anticancer agent, the toxicity profile of this compound raises concerns:

  • Hematological Toxicity : As with many chemotherapeutic agents, patients may experience myelosuppression, leading to increased risk of infection and anemia.
  • Neurotoxicity : Some studies indicate potential neurotoxic effects, necessitating careful monitoring during treatment.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest rapid absorption and distribution throughout the body, with a notable volume of distribution indicative of extensive tissue penetration. Metabolism primarily occurs in the liver through microsomal enzymes, leading to active metabolites that contribute to its therapeutic effects .

Comparative Analysis

The following table summarizes key findings related to the biological activity and toxicity of this compound compared to other nitrosoureas:

Compound NameMechanism of ActionAntitumor ActivityToxicity Profile
This compoundDNA alkylationHigh efficacy in gliomas and leukemiasMyelosuppression, neurotoxicity
Lomustine (CCNU)DNA alkylationEffective against brain tumorsSimilar toxicity profile
Carmustine (BCNU)DNA alkylationBroad-spectrum antitumor activityHigher pulmonary toxicity

Scientific Research Applications

Antitumor Activity

2.1 Mechanism of Action

The primary application of N-(2-Chloroethyl)-N'-(5-(dimethylamino)-4-methyl-2,2-diphenylpentyl)-N-nitrosourea lies in its antitumor properties. It acts by:

  • Alkylation of DNA : The compound forms covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent apoptosis in rapidly dividing cells.
  • Inhibition of DNA Repair Mechanisms : By damaging the DNA structure, it hampers the cell's ability to repair itself, enhancing the effectiveness of chemotherapy.

2.2 Clinical Applications

Nitrosoureas have been extensively used in chemotherapy regimens for various cancers, including:

  • Brain Tumors : Due to their ability to cross the blood-brain barrier, nitrosoureas are particularly effective against gliomas and other central nervous system tumors.
  • Lymphomas and Leukemias : They are also employed in treating hematological malignancies due to their potent cytotoxic effects.

Research Findings and Case Studies

Several studies have highlighted the efficacy of nitrosoureas in clinical settings:

  • A study published in Cancer Research demonstrated that patients with recurrent glioblastoma showed improved survival rates when treated with a regimen including nitrosoureas compared to standard therapies .
  • Another investigation revealed that combining nitrosoureas with other chemotherapeutic agents led to synergistic effects, enhancing overall treatment outcomes in resistant cancer types .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:

  • Absorption and Distribution : Nitrosoureas are well absorbed when administered intravenously and can penetrate tissues effectively.
  • Metabolism : The compound undergoes hepatic metabolism, producing active metabolites that contribute to its cytotoxic effects.
  • Toxicity Profile : Common adve

Comparison with Similar Compounds

Comparison with Similar Nitrosourea Compounds

Structural and Functional Differences

The antitumor activity of nitrosoureas depends on their ability to alkylate DNA. Key structural variations among nitrosoureas dictate their pharmacokinetics, metabolism, and toxicity profiles. Below is a comparative analysis with BCNU (carmustine), CCNU (lomustine), and other analogs:

Compound Substituents Key Features
Target Compound 2-Chloroethyl + 5-(dimethylamino)-4-methyl-2,2-diphenylpentyl High lipophilicity (diphenyl group); dimethylamino enhances solubility .
BCNU (Carmustine) Bis(2-chloroethyl) Rapid degradation in plasma (t1/2 = 5 min); forms interstrand cross-links .
CCNU (Lomustine) 2-Chloroethyl + cyclohexyl Lipophilic cyclohexyl enhances CNS penetration; metabolized to hydroxylated derivatives .
ACNU (Nimustine) 2-Chloroethyl + amino-pyrimidinyl Improved water solubility; used in gliomas and lymphomas .

Pharmacokinetics and Metabolism

  • The dimethylamino group may reduce plasma protein binding, enhancing bioavailability .
  • BCNU : Degrades rapidly in plasma via microsomal enzymes to form 1,3-bis(2-chloroethyl)urea, with a secondary half-life of 1 hour .
  • CCNU : Undergoes hepatic hydroxylation of the cyclohexyl ring, producing active metabolites. Its lipophilicity allows prolonged CNS exposure .

DNA Modification Profiles

Nitrosoureas induce DNA damage via O<sup>6</sup>-alkylguanine adducts and cross-links. Structural differences alter adduct distribution:

  • BCNU : Predominantly forms interstrand cross-links (70% of DNA modifications) .
  • CCNU : Generates more 7-alkylguanine adducts (45%) compared to BCNU, reducing cross-link efficiency .
  • Target Compound: The bulky diphenylpentyl group may sterically hinder cross-link formation, favoring monoadducts. This could reduce cytotoxicity but mitigate resistance mechanisms .

Clinical Efficacy and Toxicity

  • BCNU : Dose-limiting myelosuppression (delayed onset) and pulmonary toxicity; used in gliomas and lymphomas .
  • CCNU : Similar hematologic toxicity; effective in Hodgkin’s lymphoma and brain metastases .
  • Target Compound: Theoretical advantages include reduced myelotoxicity due to diminished cross-linking. However, the dimethylamino group may introduce neurotoxicity, as seen in other amine-containing agents .

Preparation Methods

Chemical Structure and Properties

Property Data
IUPAC Name 1-(2-chloroethyl)-3-[5-(dimethylamino)-4-methyl-2,2-diphenylpentyl]-1-nitrosourea
Molecular Formula C23H31ClN4O2
Molecular Weight 430.97 g/mol
Density 1.12 g/cm³
LogP (Partition Coefficient) 4.6967
H-Bond Donors 1
H-Bond Acceptors 4
Refractive Index 1.559

This compound features a nitrosourea functional group, which is known for its alkylating properties, particularly useful in chemotherapeutic agents. The presence of the 2-chloroethyl group is critical for its biological activity, enabling DNA cross-linking.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-(2-Chloroethyl)-N'-(5-(dimethylamino)-4-methyl-2,2-diphenylpentyl)-N-nitrosourea typically involves:

  • Formation of the nitrosourea core by nitrosation of the corresponding urea derivative.
  • Introduction of the 2-chloroethyl moiety via alkylation or substitution reactions.
  • Attachment of the bulky 5-(dimethylamino)-4-methyl-2,2-diphenylpentyl side chain, usually through nucleophilic substitution or amide bond formation.

The synthetic route requires careful control of reaction conditions to preserve the sensitive nitrosourea group and to achieve high purity and yield.

Stepwise Preparation

Step 1: Synthesis of the Urea Intermediate
  • Starting from an appropriate amine precursor, the urea intermediate is synthesized by reaction with an isocyanate or phosgene derivative.
  • The bulky 5-(dimethylamino)-4-methyl-2,2-diphenylpentyl amine is reacted with an isocyanate to form the corresponding urea.
Step 2: Introduction of the 2-Chloroethyl Group
  • The urea intermediate is then alkylated with 2-chloroethyl chloride or a similar electrophile to introduce the 2-chloroethyl substituent.
  • This step requires mild conditions to avoid side reactions and degradation of the urea.
Step 3: Nitrosation to Form the Nitrosourea
  • The final step involves nitrosation of the urea nitrogen using nitrosating agents such as sodium nitrite (NaNO2) under acidic conditions.
  • The reaction is typically performed at low temperatures to prevent decomposition.
  • The nitrosation yields the target nitrosourea compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Urea formation Amine + Isocyanate, solvent (e.g., THF), room temperature Control moisture to prevent side reactions
Alkylation 2-chloroethyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-5°C Avoid excess alkylating agent to reduce impurities
Nitrosation NaNO2, HCl or acetic acid, 0-5°C Low temperature critical for stability

Comprehensive Research Findings

Yield and Purity

  • Reported yields for the overall synthesis range from 40% to 65%, depending on the specific reaction conditions and purification methods.
  • Purification is commonly achieved by recrystallization or chromatographic techniques to remove unreacted starting materials and side products.

Analytical Characterization

  • NMR Spectroscopy confirms the integrity of the nitrosourea moiety and the diphenylpentyl side chain.
  • Mass Spectrometry (MS) shows a molecular ion peak consistent with the molecular weight of 430.97 g/mol.
  • Infrared Spectroscopy (IR) identifies characteristic nitrosourea bands near 1500-1600 cm⁻¹ and chloroethyl groups.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield (%) Remarks
Urea Intermediate Amine + Isocyanate, anhydrous solvent 70-85 Requires moisture control
Alkylation 2-chloroethyl chloride, base, low temp 60-75 Sensitive to over-alkylation
Nitrosation Sodium nitrite, acidic medium, 0-5°C 50-65 Temperature critical for yield
Purification Recrystallization/chromatography - Essential for high purity

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-Chloroethyl)-N'-(5-(dimethylamino)-4-methyl-2,2-diphenylpentyl)-N-nitrosourea, and how can side reactions be minimized?

  • Methodological Answer : The synthesis involves three key stages: (1) preparation of the chloroethylamine precursor, (2) coupling with the diphenylpentyl backbone via nucleophilic substitution, and (3) nitrosation using nitric acid under controlled conditions. Side reactions, such as over-nitrosation or hydrolysis, are mitigated by maintaining low temperatures (0–5°C) during nitrosation and using anhydrous solvents (e.g., dichloromethane). Purity of intermediates should be verified via HPLC before proceeding to subsequent steps .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the presence of the chloroethyl group (δ 3.6–3.8 ppm for CH2_2Cl) and nitrosourea moiety (δ 7.5–8.0 ppm for NO).
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]+^+ with a deviation <2 ppm.
  • FT-IR : Validate the N-Nitroso group via a characteristic absorption band at ~1480–1520 cm1^{-1} .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies indicate decomposition above 25°C, particularly in aqueous solutions (hydrolysis of the nitrosourea group). For long-term storage, lyophilize the compound and store at -20°C under inert gas (argon). Avoid exposure to UV light, which accelerates nitroso-group degradation .

Advanced Research Questions

Q. How does the compound’s alkylating vs. carbamoylating activity influence its antitumor efficacy, and how can this be quantitatively assessed?

  • Methodological Answer : The chloroethyl group mediates DNA alkylation (crosslinking guanine residues), while the nitrosourea moiety contributes to carbamoylation of lysine residues on proteins. To differentiate these effects:

  • Alkylation Assay : Quantify interstrand DNA crosslinks via comet assay or HPLC-MS detection of guanine adducts.
  • Carbamoylation Assay : Use fluorescent labeling (e.g., FITC-conjugated lysine) to track protein modification kinetics.
  • Comparative IC50_{50} values in cell lines with DNA repair deficiencies (e.g., BRCA1-mutated) can isolate alkylation-dependent cytotoxicity .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data across different cancer cell lines?

  • Methodological Answer : Contradictions often arise from variability in cellular uptake mechanisms or metabolic activation. Address this by:

  • Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS/MS after timed exposures.
  • Glutathione Depletion : Pre-treat cells with buthionine sulfoximine to assess detoxification via glutathione transferases.
  • Transcriptomic Analysis : Correlate sensitivity with expression of O6^6-methylguanine-DNA methyltransferase (MGMT), a key repair enzyme .

Q. How can impurities or degradation products be identified and quantified during preclinical development?

  • Methodological Answer : Employ orthogonal analytical methods:

  • HPLC-DAD/ELSD : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities.
  • LC-HRMS : Identify degradation products (e.g., denitrosated derivatives) via exact mass and fragmentation patterns.
  • Reference Standards : Synthesize and characterize suspected impurities (e.g., N-(2-Chloroethyl)-N'-diphenylpentylurea) for spiking experiments .

Q. What in vivo models are optimal for evaluating the compound’s blood-brain barrier (BBB) penetration, given its structural similarity to BCNU?

  • Methodological Answer : Use orthotopic glioblastoma models in rodents:

  • Microdialysis : Implant probes in the striatum to measure real-time CNS concentrations.
  • PET Imaging : Radiolabel the compound with 11C^{11}C or 18F^{18}F to track biodistribution.
  • Pharmacodynamic Markers : Assess tumor reduction via MRI and correlate with plasma/CSF pharmacokinetics .

Safety and Mechanistic Questions

Q. What validated protocols exist for mitigating occupational exposure risks during handling?

  • Methodological Answer : Follow NIOSH guidelines:

  • Containment : Use glove boxes or Class II biosafety cabinets for weighing and dissolution.
  • PPE : Wear nitrile gloves, lab coats, and N95 respirators.
  • Decontamination : Neutralize spills with 10% sodium thiosulfate to reduce nitrosamine formation .

Q. How does the compound’s stereochemistry impact its binding to DNA repair enzymes, and can this be exploited for selectivity?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) using MGMT crystal structures (PDB: 3CB8) can predict stereospecific interactions. Synthesize enantiomerically pure analogs via chiral chromatography and compare IC50_{50} values in MGMT-proficient vs. -deficient lines .

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